methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CTK8E6825, and it is a member of the thiophene carboxylate family. In
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and tumor growth. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the role of inflammation and oxidative stress in various diseases. One limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, future research could explore the development of new derivatives of this compound with improved potency and reduced toxicity.
Scientific Research Applications
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied extensively for its potential use in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-8-9(2)23-15(13(8)16(20)22-4)18-14(19)11-7-10(17)5-6-12(11)21-3/h5-7H,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSIXCGAXJYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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